B1576939 Phylloseptin-H13

Phylloseptin-H13

Cat. No.: B1576939
Attention: For research use only. Not for human or veterinary use.
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Description

Phylloseptin-H13 is an antimicrobial peptide (AMP) identified in the skin secretions of Phyllomedusa hypochondrialis, a species of leaf frog. These peptides play a critical role in innate immune defense, offering protection against bacterial, fungal, and viral pathogens. This compound belongs to the phylloseptin family, characterized by their cationic, amphipathic α-helical structures, which enable membrane disruption and pathogen neutralization . While its exact sequence and mechanism are still under investigation, its homology to other phylloseptins suggests conserved functional domains critical for antimicrobial activity.

Properties

bioactivity

Antimicrobial

sequence

LLSLVPHAINAVSAIAKHF

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Phylloseptin-H13 shares significant sequence homology with AMPs from related frog species. Below is a detailed comparison of its structural and functional attributes relative to key analogs:

Table 1: Comparison of this compound with Homologous Antimicrobial Peptides

Compound Source Species Homology to this compound Key Structural Features Reported Activity
This compound Phyllomedusa hypochondrialis Reference (100%) Predicted α-helical, cationic Broad-spectrum antimicrobial
Phylloseptin-AS1 Agalychnis sp. 82% Cloned from skin secretion; cationic Antimicrobial (unconfirmed)
Phylloseptin-S1 Phyllomedusa sauvagii 62% Amphipathic α-helical; hydrophobic residues Antifungal, antibacterial
Medusin-PH Phyllomedusa hypochondrialis 95% High homology to medusin-AC Antimicrobial

Key Findings

Sequence Homology and Functional Implications Phylloseptin-AS1 (82% homology) and Medusin-PH (95% homology) exhibit the closest evolutionary relationship to this compound. Phylloseptin-S1 (62% homology) shows reduced conservation, likely reflecting divergent evolutionary pressures or niche-specific adaptations in Phyllomedusa sauvagii.

Structural Conservation

  • All compared peptides retain cationic and amphipathic α-helical motifs, critical for interaction with microbial membranes. This compound and Medusin-PH share nearly identical hydrophobic residue distributions, which may enhance membrane insertion efficiency .

Activity Profiles

  • While this compound and Medusin-PH are presumed to have broad-spectrum activity due to structural similarities, Phylloseptin-S1 demonstrates stronger antifungal properties, possibly linked to its unique hydrophobic residues .
  • Phylloseptin-AS1’s activity remains unconfirmed experimentally, though its sequence homology suggests comparable efficacy to this compound.

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